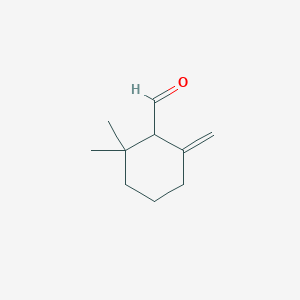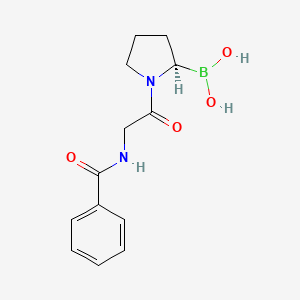
(R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is a boronic acid derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with a benzamidoacetyl chloride or a similar reagent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Scientific Research Applications
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases.
Drug Development: They are used in the development of drugs for diseases such as cancer and diabetes.
Medicine
Diagnostics: Boronic acids are used in the development of diagnostic tools, particularly for glucose sensing.
Therapeutics: They are being explored for their potential in treating various medical conditions.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would depend on its specific application. Generally, boronic acids exert their effects through the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity, alter molecular structures, or facilitate chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in organic synthesis and as a glucose sensor.
Methylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reagent in organic synthesis.
Uniqueness
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring, a benzamidoacetyl group, and a boronic acid moiety. This unique combination may confer specific properties and reactivity that are not observed in simpler boronic acids.
Properties
CAS No. |
919102-88-8 |
|---|---|
Molecular Formula |
C13H17BN2O4 |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
[(2R)-1-(2-benzamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H,15,18)/t11-/m0/s1 |
InChI Key |
BJXRITATJHJPJM-NSHDSACASA-N |
Isomeric SMILES |
B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Chlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14137074.png)

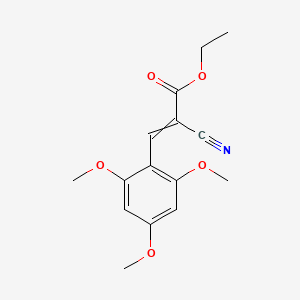

![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
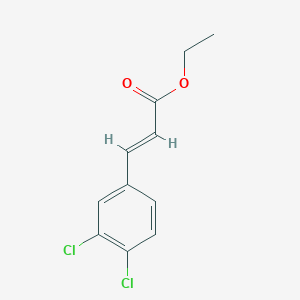
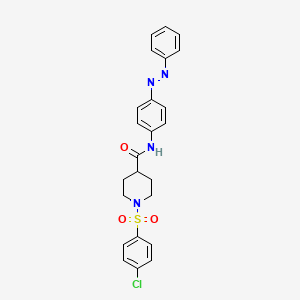
![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)
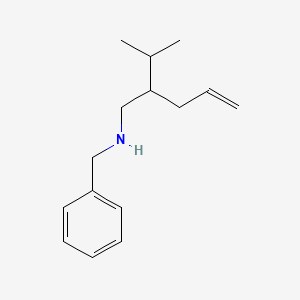
![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
